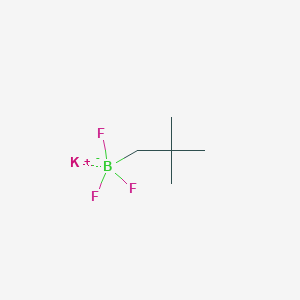

Potassium trifluoro(neopentyl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2,2-dimethylpropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXOGXAOXXGHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674898 | |

| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-02-9 | |

| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium (2,?2-?dimethylpropyl)?trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Neopentyl Anchor: A Technical Guide to Potassium Trifluoro(neopentyl)borate in Modern Synthesis

Abstract

Potassium trifluoro(neopentyl)borate, K[(CH₃)₃CCH₂BF₃], has emerged from the broader class of organotrifluoroborates as a uniquely valuable reagent, particularly for applications in medicinal chemistry and drug development. Its distinctive structural feature, the sterically demanding neopentyl group, imparts significant stability and unique reactivity profiles to molecules, often enhancing metabolic resistance and modulating biological activity.[1][2] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its mechanistic role and practical application in carbon-carbon bond formation. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to facilitate the effective use of this versatile synthetic tool.

Introduction: The Rise of Organotrifluoroborates and the Significance of the Neopentyl Moiety

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, heavily relying on organoboron reagents.[3] However, traditional boronic acids and their esters often suffer from instability towards air and moisture, can be challenging to purify, and may undergo deleterious side reactions such as protodeboronation. The advent of potassium organotrifluoroborate salts, pioneered by Vedejs and extensively developed by Molander, marked a paradigm shift in the field.[3][4][5] These crystalline, air- and moisture-stable solids offer a robust and user-friendly alternative, acting as protected forms of boronic acids that can be seamlessly integrated into complex synthetic sequences.[3]

The neopentyl group, IUPAC name 2,2-dimethylpropyl, is characterized by a quaternary carbon center that imparts significant steric bulk.[6][7] In medicinal chemistry, the incorporation of this group is a strategic choice to shield metabolically labile sites, improve oral bioavailability by mitigating first-pass metabolism, and enhance ligand-receptor binding interactions through controlled conformational restriction.[1][2] this compound serves as the premier reagent for introducing this valuable motif via palladium-catalyzed cross-coupling, providing a reliable and efficient method for late-stage functionalization in drug discovery programs.

Synthesis and Physicochemical Properties

The synthesis of potassium alkyltrifluoroborates is a robust and well-established process, typically proceeding through a two-step, one-pot sequence from an organometallic precursor.[8][9] This approach avoids the isolation of the often-unstable intermediate boronic acid.

General Synthesis Workflow

The preparation hinges on the reaction of a neopentyl-containing organometallic reagent with a trialkyl borate, followed by in-situ conversion to the trifluoroborate salt with potassium hydrogen difluoride (KHF₂).[9]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for alkyltrifluoroborate synthesis.[8][9]

Materials:

-

Neopentylmagnesium bromide (1.0 M solution in diethyl ether)

-

Trimethyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

Procedure:

-

To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add trimethyl borate (1.2 equivalents) to the stirred THF.

-

Add neopentylmagnesium bromide solution (1.0 equivalent) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours.

-

Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a saturated aqueous solution of KHF₂ (4.0 equivalents).

-

Add the KHF₂ solution to the reaction mixture. A thick white precipitate should form.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add methanol to the remaining slurry and stir vigorously for 1 hour to ensure complete salt formation.

-

Isolate the white solid by vacuum filtration. Wash the filter cake sequentially with cold methanol and diethyl ether to remove unreacted starting materials and inorganic salts.

-

Dry the resulting white, crystalline solid under high vacuum to yield this compound.

Physicochemical and Spectroscopic Data

This compound is a stable, non-hygroscopic crystalline solid, simplifying its storage and handling compared to its boronic acid counterpart.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁BF₃K | [10] |

| Molecular Weight | 178.05 g/mol | [10] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 210-220 °C | [10] |

| Solubility | Soluble in acetone, acetonitrile, DMSO; sparingly soluble in water, THF | [10] |

| ¹H NMR (DMSO-d₆) | δ ~0.85 (s, 9H, C(CH₃)₃), δ ~0.55 (s, 2H, CH₂BF₃) | [11] |

| ¹³C NMR (DMSO-d₆) | δ ~32.1 (C(CH₃)₃), δ ~31.8 (C(CH₃)₃), C-B resonance not typically observed or very broad | [11] |

| ¹⁹F NMR (DMSO-d₆) | δ ~ -135 to -140 ppm (quartet, JB-F ≈ 65-70 Hz) | [11] |

| ¹¹B NMR (DMSO-d₆) | δ ~3.0-4.0 ppm (quartet, JB-F ≈ 65-70 Hz) | [11] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument calibration. The C-B signal in ¹³C NMR is often broadened to the baseline due to quadrupolar relaxation of the boron nucleus.[11]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust source of a neopentyl anion equivalent for the formation of C(sp³)–C(sp²) bonds.[9]

Mechanistic Considerations

While the fundamental steps of the Suzuki-Miyaura catalytic cycle (oxidative addition, transmetalation, reductive elimination) are operative, the use of an organotrifluoroborate introduces a necessary activation step. The tetracoordinate boron center is inert to transmetalation. Under basic conditions, slow hydrolysis of the trifluoroborate occurs, generating a transient, highly reactive tricoordinate boronic acid or a related difluoroborane species, which then enters the catalytic cycle.[3]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. srjng88.medium.com [srjng88.medium.com]

- 7. Illustrated Glossary of Organic Chemistry - Neopentyl group [chem.ucla.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995) | Edwin Vedejs | 424 Citations [scispace.com]

synthesis of potassium trifluoro(neopentyl)borate

An In-Depth Technical Guide to the Synthesis of Potassium Trifluoro(neopentyl)borate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the . Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale behind critical process parameters, and the expert insights necessary for successful and reproducible execution.

Introduction: The Strategic Value of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis.[1][2] Unlike their boronic acid and ester counterparts, which can be prone to decomposition, difficult to purify, and sensitive to air and moisture, organotrifluoroborates offer remarkable stability.[3][4] This stability is conferred by the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond.[5] These crystalline solids are often stable indefinitely, can be handled in air, and are compatible with a wide range of reaction conditions, making them ideal for complex multi-step syntheses.[3][5]

The neopentyl moiety, with its sterically demanding quaternary carbon, provides a unique building block for introducing bulky alkyl groups. Its incorporation can significantly influence the pharmacological and physical properties of a molecule. The makes this valuable structural unit readily available for use in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5]

Core Synthetic Strategy: From Organometallic Precursor to Stable Salt

The most reliable and widely adopted method for preparing primary alkyltrifluoroborates, including the neopentyl derivative, involves a one-pot procedure commencing with an organometallic precursor.[5][6] The general pathway involves two key transformations:

-

Boronation: A highly nucleophilic neopentyl organometallic reagent, such as a Grignard reagent (neopentylmagnesium halide) or an organolithium reagent (neopentyllithium), is reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This transmetalation reaction forms a boronate ester intermediate.

-

Fluorination: The crude boronate ester is subsequently treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This step efficiently displaces the alkoxy groups with fluoride ions to precipitate the highly stable this compound salt.[7]

This approach avoids the isolation of unstable trivalent organoboron intermediates, streamlining the process and maximizing yield.[6]

Experimental Workflow and Key Stages

The synthesis can be broken down into a logical sequence of operations, each with critical parameters that ensure success. The following diagram illustrates the end-to-end workflow.

Caption: High-level workflow for the .

Detailed Experimental Protocol

This protocol describes the synthesis on a 25 mmol scale. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques unless otherwise noted.

4.1. Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| Neopentylmagnesium Bromide | C₅H₁₁MgBr | 163.35 | 25.0 | 1.0 | 25 mL (1.0 M in Et₂O) |

| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 27.5 | 1.1 | 2.86 g (3.0 mL) |

| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 75.0 | 3.0 | 5.86 g |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | - | 50 mL (Anhydrous) |

| Deionized Water | H₂O | - | - | - | 30 mL |

| Acetone | C₃H₆O | - | - | - | As needed for washing |

| Diethyl Ether | (C₂H₅)₂O | - | - | - | As needed for washing |

4.2. Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a rubber septum, add anhydrous THF (50 mL). Flush the flask with nitrogen.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Borate Addition: Add trimethyl borate (3.0 mL, 27.5 mmol) to the cold THF via syringe.

-

Grignard Addition: Slowly add neopentylmagnesium bromide (25 mL of a 1.0 M solution in diethyl ether, 25.0 mmol) dropwise to the stirred reaction mixture over 30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Expertise & Experience: This slow, cold addition is critical. It prevents the highly reactive Grignard reagent from adding multiple times to the boron center, which would result in unwanted tetra-alkylborate complexes. Maintaining -78 °C minimizes side reactions with the THF solvent.

-

-

Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 2 hours.

-

KHF₂ Quench: While the reaction stirs, prepare a solution of potassium hydrogen fluoride (5.86 g, 75.0 mmol) in deionized water (30 mL) in a separate beaker.

-

Warming and Fluorination: Remove the dry ice bath and allow the reaction flask to warm to 0 °C in an ice-water bath. Slowly add the aqueous KHF₂ solution to the reaction mixture with vigorous stirring. A thick white precipitate will form.

-

Trustworthiness: The use of a 3-fold excess of KHF₂ ensures the complete conversion of all boronate and boronic acid intermediates to the desired trifluoroborate salt, driving the equilibrium towards the stable product.

-

-

Digestion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours. This "digestion" period ensures the complete formation and crystallization of the product.

-

Isolation: Remove the solvents (THF, ether, water) under reduced pressure using a rotary evaporator. This will leave a solid residue.

-

Washing: Add acetone (~50 mL) to the solid residue and stir or sonicate to break up the solid. Filter the white solid through a Büchner funnel, washing sequentially with cold acetone (2 x 20 mL) and diethyl ether (2 x 20 mL).

-

Expertise & Experience: The acetone wash removes any remaining organic impurities and excess reagents, while the ether wash helps to dry the crystalline product. Potassium organotrifluoroborates are generally insoluble in these solvents.

-

-

Drying: Dry the collected white solid under high vacuum for several hours to yield this compound. The expected appearance is a colorless crystalline solid.[8]

Reaction Mechanism

The synthesis proceeds through a well-understood two-stage mechanism involving nucleophilic addition followed by fluoride displacement.

Caption: Simplified mechanism for the formation of this compound.

Mechanism Elucidation:

-

Ate Complex Formation: The carbon-magnesium bond of the neopentyl Grignard reagent is highly polarized, rendering the neopentyl group strongly nucleophilic. It attacks the electrophilic boron atom of trimethyl borate, forming a tetracoordinate "ate" complex.

-

Boronate Ester Formation: This intermediate is unstable and rearranges, though for simplicity in the overall one-pot reaction, it is directly converted in the next step.

-

Fluoride Displacement: Upon addition of aqueous KHF₂, the methoxy groups on the boron are rapidly substituted by fluoride ions. The high affinity of boron for fluorine drives this process, leading to the formation of the thermodynamically stable trifluoro(neopentyl)borate anion, which precipitates from the solution as its potassium salt.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point: The reported melting point is approximately 210-220 °C.[8]

-

NMR Spectroscopy:

-

¹H NMR: Expect signals corresponding to the neopentyl group: a singlet for the nine tert-butyl protons (~0.9 ppm) and a singlet for the two methylene protons adjacent to the boron atom (~0.7 ppm).

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms, typically observed between -135 and -150 ppm.

-

¹¹B NMR: A quartet (due to coupling with the three fluorine atoms) is expected in the range of 3-6 ppm.

-

-

Purity: High purity is indicated by sharp NMR signals and a narrow melting point range. The product should be a fine, white, free-flowing powder.

Safety, Handling, and Storage

-

Reagent Hazards: Neopentylmagnesium bromide is flammable and reacts violently with water. Trimethyl borate is flammable. Potassium hydrogen fluoride (KHF₂) is toxic and corrosive; avoid skin contact and inhalation.

-

Procedural Safety: The entire synthesis must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, appropriate gloves) is mandatory.

-

Storage: Once synthesized and thoroughly dried, this compound is exceptionally stable.[1][7] It can be stored in a sealed container on the benchtop at room temperature indefinitely.

References

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.

-

ChemBK. (2024). This compound.

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. ACS Publications.

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 243.

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates.

-

Sigma-Aldrich. Potassium Trifluoroborate Salts.

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.

-

Oakwood Chemical. This compound.

-

Stefani, H. A., et al. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Acta Crystallographica Section E, 64(11), m1525.

-

May, S. A., & Kappe, C. O. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. The Journal of Organic Chemistry, 79(18), 8343–8353.

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Preparation of Potassium Alkyltrifluoroborates

Introduction: The Ascendancy of Alkyltrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the demand for robust, versatile, and readily accessible building blocks is insatiable. Potassium alkyltrifluoroborates have emerged as preeminent reagents, largely supplanting their more temperamental predecessors, the boronic acids. Their remarkable stability to both air and moisture simplifies handling and storage, a significant advantage over other organometallic reagents that necessitate stringent inert atmosphere techniques.[1][2] This inherent stability, coupled with their high reactivity in a plethora of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their status as indispensable tools for the modern synthetic chemist.[3]

This guide provides a comprehensive exploration of the principal methodologies for the preparation of potassium alkyltrifluoroborates. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying scientific rationale for the experimental choices, empowering the user to adapt and troubleshoot these procedures effectively.

Core Synthetic Strategies: A Comparative Overview

The synthesis of potassium alkyltrifluoroborates can be broadly categorized into three primary approaches, each with its own set of advantages and substrate scope considerations. The choice of method is often dictated by the nature of the desired alkyl group and the availability of starting materials.

| Synthetic Method | Typical Starting Materials | Key Advantages | Potential Limitations | Typical Yields |

| From Boronic Acids/Esters | Alkylboronic acids or esters | Straightforward, often high-yielding for commercially available starting materials. | Limited by the availability and stability of the corresponding boronic acid/ester. | >80% |

| Transmetalation | Alkyl halides (via Grignard or organolithium reagents) | Wide substrate scope, utilizes readily available alkyl halides. | Sensitive to functional groups incompatible with organometallic reagents. | 60-90% |

| Hydroboration of Alkenes | Alkenes | Excellent for introducing functionality from unsaturated precursors. | Regioselectivity can be a challenge; requires a subsequent conversion step. | 70-95% |

Methodology I: Synthesis from Boronic Acids and Esters

This is often the most direct route to potassium alkyltrifluoroborates, provided the corresponding boronic acid or a suitable ester is commercially available or readily synthesized. The transformation is a simple displacement reaction using potassium hydrogen fluoride (KHF₂).

The "Why": Understanding the Reagents and Conditions

-

Potassium Hydrogen Fluoride (KHF₂): The choice of KHF₂ over simpler fluoride sources like KF is crucial. KHF₂ in aqueous media acts as a buffered source of hydrogen fluoride (HF), which is the active agent in displacing the hydroxyl or alkoxy groups from the boron center.[1] The direct use of KF is generally ineffective for this transformation with boronic acids.[1]

-

Solvent System: A mixture of methanol and water is commonly employed. Methanol helps to solubilize the boronic acid, while water is necessary to dissolve the KHF₂ and facilitate the reaction.

-

Purification: The product often precipitates from the reaction mixture and can be isolated by simple filtration. Recrystallization from solvents like acetonitrile or a mixture of acetone and diethyl ether can be used to obtain highly pure material.[1] It is important to note that inorganic salts such as KF, KHF₂, and KBF₄ are generally insoluble in these organic solvents, aiding in their removal.[1]

Experimental Protocol: Preparation of Potassium n-Butyltrifluoroborate from n-Butylboronic Acid

Safety First: Always handle potassium hydrogen fluoride (KHF₂) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. KHF₂ is corrosive and can release hazardous hydrogen fluoride (HF) upon contact with acids or moisture.

-

Reaction Setup: In a 250 mL polyethylene or polypropylene beaker (to avoid etching of glass by HF), equip a magnetic stir bar.

-

Reagents: To the beaker, add n-butylboronic acid (10.2 g, 100 mmol) and methanol (50 mL). Stir until the boronic acid is fully dissolved.

-

Addition of KHF₂: In a separate beaker, dissolve potassium hydrogen fluoride (23.4 g, 300 mmol) in deionized water (60 mL). Caution: The dissolution may be exothermic.

-

Reaction: Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid over 10-15 minutes. A white precipitate of potassium n-butyltrifluoroborate will begin to form.

-

Stirring: Continue to stir the resulting slurry at room temperature for 1 hour to ensure complete reaction.

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the product under high vacuum to a constant weight. This typically yields potassium n-butyltrifluoroborate as a white, crystalline solid.

Caption: Workflow for the synthesis of potassium alkyltrifluoroborates from boronic acids.

Methodology II: Synthesis via Transmetalation

This powerful and versatile one-pot method utilizes readily available alkyl halides as precursors. The alkyl halide is first converted to an organometallic species (either a Grignard or organolithium reagent), which then reacts with a trialkyl borate. The resulting boronic ester is not isolated but is directly converted to the potassium alkyltrifluoroborate by the addition of aqueous KHF₂.[1][3]

The "Why": Understanding the Reagents and Conditions

-

Organometallic Formation: The initial step of forming the Grignard or organolithium reagent is critical and requires anhydrous conditions to prevent quenching by water.

-

Trialkyl Borate: Trimethyl borate or triisopropyl borate are commonly used as the boron source. The reaction with the organometallic reagent forms a boronic ester intermediate.

-

In Situ Conversion: The key to this method's efficiency is the direct conversion of the crude boronic ester to the trifluoroborate salt without purification of the intermediate.[1] This minimizes product loss and simplifies the overall procedure.

-

Hydrolysis and Precipitation: The addition of aqueous KHF₂ serves a dual purpose: it hydrolyzes the boronic ester to the boronic acid and then converts it to the desired trifluoroborate salt, which often precipitates from the reaction mixture.

Experimental Protocol: Preparation of Potassium Cyclopropyltrifluoroborate from Cyclopropyl Bromide

Safety First: This procedure involves the use of highly flammable solvents (diethyl ether, THF) and pyrophoric reagents (n-butyllithium). All operations must be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

-

Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Grignard Formation (Alternative): In this protocol, we will use magnesium for Grignard formation. To the flask, add magnesium turnings (2.43 g, 100 mmol).

-

Initiation: Add a small crystal of iodine to activate the magnesium.

-

Addition of Alkyl Halide: In the dropping funnel, place a solution of cyclopropyl bromide (8.5 mL, 100 mmol) in anhydrous diethyl ether (50 mL). Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

-

Grignard Reaction: Add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (23.1 mL, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the Grignard reagent over 30 minutes, ensuring the internal temperature remains below -60 °C.

-

Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Conversion to Trifluoroborate: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a pre-cooled (0 °C) aqueous solution of KHF₂ (39.1 g, 500 mmol in 100 mL of water). Caution: The quenching of any unreacted Grignard reagent is exothermic.

-

Isolation and Purification: Stir the resulting mixture vigorously for 1 hour at room temperature. The potassium cyclopropyltrifluoroborate will precipitate. Isolate the solid by vacuum filtration, wash with cold water, cold methanol, and finally diethyl ether. Dry the product under high vacuum.

Caption: One-pot synthesis of potassium alkyltrifluoroborates via transmetalation.

Methodology III: Synthesis via Hydroboration of Alkenes

This method is particularly useful for preparing alkyltrifluoroborates that are not easily accessible from corresponding alkyl halides or for introducing specific stereochemistry. The hydroboration of an alkene generates a trialkylborane or a boronic ester, which is then converted to the potassium alkyltrifluoroborate.

The "Why": Understanding the Reagents and Conditions

-

Hydroborating Agent: A variety of hydroborating agents can be used, such as borane-THF complex (BH₃·THF), 9-BBN, or catecholborane. The choice of reagent influences the regioselectivity and functional group tolerance of the reaction.

-

Oxidative Workup (if necessary): For some hydroboration reactions, a mild oxidative workup may be required to convert the trialkylborane to a boronic acid before the addition of KHF₂.

-

Direct Conversion: In many modern protocols, the intermediate borane or boronic ester is directly treated with KHF₂ without isolation, streamlining the process.[1]

Experimental Protocol: Preparation of Potassium sec-Butyltrifluoroborate from 1-Butene

Safety First: Borane-THF complex is a flammable and corrosive reagent. Handle it under an inert atmosphere. The reaction can generate flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood.

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, under an argon atmosphere, add anhydrous THF (50 mL).

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (33.3 mL, 33.3 mmol) to the flask.

-

Addition of Alkene: Bubble 1-butene gas (approximately 2.8 g, 50 mmol) through the solution for 30 minutes. Alternatively, for liquid alkenes, add the alkene dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Conversion to Trifluoroborate: Cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of KHF₂ (15.6 g, 200 mmol) in water (40 mL).

-

Workup and Isolation: Stir the mixture vigorously for 1 hour at room temperature. Remove the THF under reduced pressure. The aqueous residue will contain the precipitated product. Isolate the solid by vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

Characterization of Potassium Alkyltrifluoroborates

Confirmation of the successful synthesis and purity of potassium alkyltrifluoroborates is typically achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most informative.

-

¹H and ¹³C NMR: These spectra will confirm the structure of the alkyl group. The carbon atom attached to the boron typically appears as a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: This is a highly diagnostic technique. Potassium alkyltrifluoroborates typically show a sharp singlet or a narrow multiplet in the range of -130 to -150 ppm.[4]

-

¹¹B NMR: The ¹¹B NMR spectrum will show a characteristic signal for the tetracoordinate boron atom, typically in the range of δ 3-7 ppm as a quartet due to coupling with the three fluorine atoms.[4]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| Potassium n-Butyltrifluoroborate | ~0.8 (t), ~1.2-1.4 (m), ~0.4 (t) | ~14, ~26, ~28, ~18 (br) | ~5.5 (q) | ~-145 |

| Potassium Cyclopropyltrifluoroborate | ~0.2-0.6 (m) | ~8 (br), ~4 | ~4.0 (q) | ~-148 |

| Potassium sec-Butyltrifluoroborate | ~0.8 (t), ~1.0 (d), ~1.2-1.4 (m), ~0.5 (m) | ~12, ~20, ~30, ~25 (br) | ~6.0 (q) | ~-142 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion: Empowering Discovery with Stable Boron Reagents

Potassium alkyltrifluoroborates represent a significant advancement in the field of synthetic organic chemistry. Their enhanced stability, ease of preparation, and broad reactivity profile make them superior alternatives to traditional organoboron reagents in many applications.[1] By understanding the fundamental principles behind their synthesis, as detailed in this guide, researchers can confidently and efficiently prepare a wide array of these valuable building blocks, thereby accelerating the pace of innovation in drug discovery and materials science.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth.2012 , 89, 32. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811-23. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (10), 1795–1798. [Link]

-

Oliveira, R. A.; da Silva, R. O.; Molander, G. A.; Menezes, P. H. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-8. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Organotrifluoroborates: A Technical Guide to Modern Cross-Coupling Reactions

Abstract

The relentless pursuit of efficiency and robustness in synthetic chemistry has led to the adoption of increasingly versatile and reliable reagents. Among these, potassium organotrifluoroborates have emerged as superior alternatives to traditional organoboron compounds for transition-metal-catalyzed cross-coupling reactions. Their remarkable stability to air and moisture, coupled with their predictable reactivity and functional group tolerance, has cemented their role in both academic research and industrial drug development. This guide provides an in-depth exploration of the synthesis, properties, and broad applicability of organotrifluoroborates in forming critical carbon-carbon and carbon-heteroatom bonds, with a focus on the mechanistic underpinnings and practical execution of these powerful transformations.

The Organotrifluoroborate Advantage: A Paradigm Shift from Boronic Acids

For decades, boronic acids have been the workhorses of Suzuki-Miyaura cross-coupling. However, their inherent limitations are well-documented. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which complicates accurate stoichiometric measurements.[1] Furthermore, they are susceptible to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond, reducing yields and reaction efficiency.[2]

Potassium organotrifluoroborates, with their general formula K[R-BF₃], elegantly circumvent these issues. The tetracoordinate nature of the boron atom, fortified by three strong boron-fluorine bonds, renders them as crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4][5] This stability allows for indefinite storage under ambient conditions and simplifies handling, a significant advantage in both laboratory and large-scale industrial settings.[3]

dot graph "Organotrifluoroborate_Advantage" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Boronic_Acid [label="Boronic Acid\nR-B(OH)₂", fillcolor="#EA4335", pos="0,1.5!"]; Boroxine [label="Boroxine\n(RBO)₃", fillcolor="#EA4335", pos="2,1.5!"]; Protodeboronation [label="Protodeboronation\n(Loss of C-B bond)", fillcolor="#EA4335", pos="0,0!"]; Organotrifluoroborate [label="Organotrifluoroborate\nK[R-BF₃]", fillcolor="#34A853", pos="4,0.75!"]; Stability [label="Enhanced Stability\n(Air & Moisture Tolerant)", fillcolor="#34A853", pos="6,0.75!"];

// Nodes Boronic_Acid [label="Boronic Acid\nR-B(OH)₂", fillcolor="#EA4335", pos="0,1.5!"]; Boroxine [label="Boroxine\n(RBO)₃", fillcolor="#EA4335", pos="2,1.5!"]; Protodeboronation [label="Protodeboronation\n(Loss of C-B bond)", fillcolor="#EA4335", pos="0,0!"]; Organotrifluoroborate [label="Organotrifluoroborate\nK[R-BF₃]", fillcolor="#34A853", pos="4,0.75!"]; Stability [label="Enhanced Stability\n(Air & Moisture Tolerant)", fillcolor="#34A853", pos="6,0.75!"];

// Edges Boronic_Acid -> Boroxine [label="Dehydration", color="#5F6368"]; Boronic_Acid -> Protodeboronation [label="Side Reaction", color="#5F6368"]; Organotrifluoroborate -> Stability [label="Inherent Property", color="#5F6368"]; } Figure 1: Comparison of Boronic Acids and Organotrifluoroborates.

Synthesis of Potassium Organotrifluoroborates

The accessibility of organotrifluoroborates is a key factor in their widespread adoption. They can be readily prepared from a variety of precursors, often through straightforward, high-yielding, one-pot procedures.

From Boronic Acids

The most common method for synthesizing potassium organotrifluoroborates involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4] This reaction is typically fast and clean, affording the crystalline trifluoroborate salt which can be easily isolated by filtration.

dot graph "Synthesis_from_Boronic_Acid" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="R-B(OH)₂", pos="0,0!"]; Reagent [label="+ 2 KHF₂", pos="1.5,0.5!"]; Product [label="K⁺[R-BF₃]⁻", pos="3,0!"]; Byproduct [label="+ KF + 2 H₂O", pos="4.5,0!"];

// Nodes Start [label="R-B(OH)₂", pos="0,0!"]; Reagent [label="+ 2 KHF₂", pos="1.5,0.5!"]; Product [label="K⁺[R-BF₃]⁻", pos="3,0!"]; Byproduct [label="+ KF + 2 H₂O", pos="4.5,0!"];

// Edges Start -> Product; } Figure 2: General scheme for the synthesis of potassium organotrifluoroborates from boronic acids.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [5]

-

In a suitable flask, dissolve phenylboronic acid (20 g, approx. 169 mmol) in 50 mL of methanol.

-

With vigorous stirring, slowly add an excess of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (125 mL, approx. 4.5 M).

-

Continue stirring for 15 minutes. A white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash the solid with cold methanol.

-

Recrystallize the product from a minimal amount of acetonitrile to yield pure potassium phenyltrifluoroborate (yield: 25.5 g, 82%).

One-Pot Syntheses

For greater efficiency, one-pot procedures that avoid the isolation of intermediate boronic acids are often employed. These methods typically involve the formation of an organometallic reagent (e.g., Grignard or organolithium), which then reacts with a trialkyl borate. The resulting boronate ester is not isolated but is directly treated with KHF₂ to furnish the desired organotrifluoroborate.[6]

dot graph "One_Pot_Synthesis" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Aryl_Halide [label="Aryl Halide (Ar-X)", pos="0,1.5!"]; Organometallic [label="Organometallic (Ar-M)", pos="2,1.5!"]; Boronate_Ester [label="Boronate Ester\n[Ar-B(OR)₃]⁻M⁺", pos="4,1.5!"]; Trifluoroborate [label="Organotrifluoroborate\nK[Ar-BF₃]", pos="4,0!"];

// Nodes Aryl_Halide [label="Aryl Halide (Ar-X)", pos="0,1.5!"]; Organometallic [label="Organometallic (Ar-M)", pos="2,1.5!"]; Boronate_Ester [label="Boronate Ester\n[Ar-B(OR)₃]⁻M⁺", pos="4,1.5!"]; Trifluoroborate [label="Organotrifluoroborate\nK[Ar-BF₃]", pos="4,0!"];

// Edges Aryl_Halide -> Organometallic [label="1. Mg or R-Li"]; Organometallic -> Boronate_Ester [label="2. B(OR)₃"]; Boronate_Ester -> Trifluoroborate [label="3. KHF₂"]; } Figure 3: One-pot synthesis workflow.

This one-pot strategy is particularly valuable for synthesizing vinyltrifluoroborates, as the corresponding vinylboronic acids are prone to polymerization and can be difficult to isolate.[7][8]

The Mechanism of Activation in Cross-Coupling

A crucial aspect of organotrifluoroborate chemistry is their activation mechanism in cross-coupling reactions. Despite their stability, they are not directly active in the catalytic cycle. Instead, they serve as a protected form of the corresponding boronic acid.[4][5] Under the basic and aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the active boronic acid in situ.[5] This slow-release mechanism is highly advantageous as it maintains a low concentration of the reactive boronic acid, thereby suppressing undesirable side reactions like homocoupling.[5]

Suzuki-Miyaura Cross-Coupling: The Premier Application

The Suzuki-Miyaura reaction is the most prominent application of organotrifluoroborates, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds with exceptional reliability.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The key transmetalation step involves the in situ generated boronic acid, which, upon activation by a base, transfers its organic group to the palladium center. Reductive elimination then yields the cross-coupled product and regenerates the Pd(0) catalyst.

dot digraph "Suzuki_Miyaura_Cycle" { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂"]; ArPdX [label="Ar-Pd(II)-X(L₂)"]; ArPdR [label="Ar-Pd(II)-R(L₂)"]; ArR [label="Ar-R"]; RBF3K [label="K[R-BF₃]"]; RBOH2 [label="R-B(OH)₂"]; Base [label="Base (e.g., K₂CO₃, Cs₂CO₃)"];

// Nodes Pd0 [label="Pd(0)L₂"]; ArPdX [label="Ar-Pd(II)-X(L₂)"]; ArPdR [label="Ar-Pd(II)-R(L₂)"]; ArR [label="Ar-R"]; RBF3K [label="K[R-BF₃]"]; RBOH2 [label="R-B(OH)₂"]; Base [label="Base (e.g., K₂CO₃, Cs₂CO₃)"];

// Edges Pd0 -> ArPdX [label="Oxidative Addition\n(Ar-X)"]; ArPdX -> ArPdR [label="Transmetalation"]; ArPdR -> Pd0 [label="Reductive Elimination"]; Pd0 -> ArR [style=invis]; RBF3K -> RBOH2 [label="Hydrolysis (H₂O)"]; RBOH2 -> ArPdX [label="Activated by Base"]; ArPdR -> ArR [label="Product Release"]; } Figure 4: Catalytic cycle for the Suzuki-Miyaura cross-coupling of organotrifluoroborates.

Scope and Applications

Organotrifluoroborates have demonstrated a remarkably broad scope in Suzuki-Miyaura couplings, participating in the formation of biaryls, styrenes, and alkyl-substituted arenes. The reaction conditions are generally mild and tolerate a wide array of functional groups.

Table 1: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Various Aryl Halides [7]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4'-Bromoacetophenone | 1-(4-Vinylphenyl)ethanone | 95 |

| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 98 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 96 |

| 4 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 94 |

| 5 | 2-Bromopyridine | 2-Vinylpyridine | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4'-Bromoacetophenone [7]

-

To a sealed tube, add potassium vinyltrifluoroborate (134 mg, 1.00 mmol), 4'-bromoacetophenone (199 mg, 1.00 mmol), cesium carbonate (Cs₂CO₃, 978 mg, 3.00 mmol), palladium(II) chloride (PdCl₂, 3.5 mg, 0.02 mmol), and triphenylphosphine (PPh₃, 16 mg, 0.06 mmol).

-

Add a 9:1 mixture of THF/H₂O (2 mL).

-

Seal the tube under a nitrogen atmosphere and heat the reaction mixture to 85 °C.

-

Stir the mixture at 85 °C for 22 hours.

-

Cool the reaction to room temperature, dilute with H₂O (3 mL), and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 1-(4-vinylphenyl)ethanone.

Chan-Lam Cross-Coupling: Forging C-N and C-O Bonds

Beyond C-C bond formation, organotrifluoroborates are effective nucleophiles in the copper-catalyzed Chan-Lam reaction for the synthesis of aryl amines and aryl ethers.[9] This reaction provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination, often with the advantage of being performed in the open air at room temperature.[9]

The Chan-Lam coupling involves an oxidative coupling of the organotrifluoroborate with an N-H or O-H containing compound, such as an amine or a phenol.[9]

Table 2: Chan-Lam O-cyclopropylation of Phenols [10]

| Entry | Phenol | Product | Yield (%) |

| 1 | 4-Methoxyphenol | 1-(Cyclopropyloxy)-4-methoxybenzene | 85 |

| 2 | 4-Chlorophenol | 1-Chloro-4-(cyclopropyloxy)benzene | 78 |

| 3 | 3-Nitrophenol | 1-(Cyclopropyloxy)-3-nitrobenzene | 91 |

| 4 | 2-Naphthol | 2-(Cyclopropyloxy)naphthalene | 88 |

Experimental Protocol: Copper-Catalyzed Etherification of Phenols with Potassium Aryltrifluoroborates [11]

-

To a reaction tube, add copper(II) acetate (0.1 equiv), 4-(dimethylamino)pyridine (0.2 equiv), and 4 Å molecular sieves.

-

Add the phenol (1.0 equiv) and the potassium aryltrifluoroborate (1.5 equiv).

-

Add the solvent (e.g., dichloromethane) and purge the tube with oxygen.

-

Stir the reaction mixture at room temperature under an oxygen atmosphere until the starting material is consumed (as monitored by TLC or GC).

-

Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl ether.

Expanding the Toolkit: Sonogashira and Heck-Type Reactions

The utility of organotrifluoroborates extends to other important cross-coupling methodologies, further highlighting their versatility.

Sonogashira Coupling

The Sonogashira reaction, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, can be adapted to utilize organotrifluoroborates.[12][13] In an innovative approach, haloaryltrifluoroborates can first undergo a Sonogashira coupling with a terminal alkyne, functionalizing the organotrifluoroborate itself. The resulting alkynylaryltrifluoroborate can then participate in a subsequent Suzuki-Miyaura coupling.[12][13]

dot digraph "Sonogashira_Suzuki_Sequence" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Haloaryl_TFB [label="Haloaryltrifluoroborate\nK[X-Ar-BF₃]"]; Alkynylaryl_TFB [label="Alkynylaryltrifluoroborate\nK[R-C≡C-Ar-BF₃]"]; Coupled_Product [label="Cross-Coupled Product\nAr'-C≡C-Ar"];

// Nodes Haloaryl_TFB [label="Haloaryltrifluoroborate\nK[X-Ar-BF₃]"]; Alkynylaryl_TFB [label="Alkynylaryltrifluoroborate\nK[R-C≡C-Ar-BF₃]"]; Coupled_Product [label="Cross-Coupled Product\nAr'-C≡C-Ar"];

// Edges Haloaryl_TFB -> Alkynylaryl_TFB [label="Sonogashira Coupling\n(R-C≡C-H, Pd/Cu cat.)"]; Alkynylaryl_TFB -> Coupled_Product [label="Suzuki-Miyaura Coupling\n(Ar'-X, Pd cat.)"]; } Figure 5: Sequential Sonogashira and Suzuki-Miyaura couplings.

Heck-Type Reactions

Organotrifluoroborates can also serve as arylating agents in Heck-type reactions, which typically form a C-C bond between an unsaturated halide and an alkene.[6] In the Boron-Heck reaction, an organotrifluoroborate replaces the traditional aryl halide, coupling with an alkene under oxidative palladium(II) catalysis.[14] This approach has been successfully applied to challenging substrates like cyclic enaminones, providing regioselective arylation.[14]

Conclusion and Future Outlook

Potassium organotrifluoroborates have transitioned from being a niche curiosity to indispensable tools in the arsenal of the modern synthetic chemist. Their superior stability, ease of handling, and broad reactivity profile in a multitude of cross-coupling reactions have streamlined the synthesis of complex molecules, impacting fields from pharmaceuticals to materials science. The continued development of novel organotrifluoroborates and the expansion of their reaction scope promise to further solidify their importance in the years to come. As the demand for more efficient and sustainable chemical processes grows, the inherent advantages of organotrifluoroborates position them to be at the forefront of innovation in cross-coupling chemistry.

References

-

Kim, D.-S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters, 12(5), 1092–1095. [Link]

-

Kim, D.-S., & Ham, J. (2010). Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction. Organic Letters, 12(5), 1092-1095. [Link]

-

Ramgren, S. D., & Miller, B. L. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters, 16(6), 1652–1655. [Link]

-

Kim, D.-S., & Ham, J. (2010). Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction. Organic Letters, 12(5), 1092–1095. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Wang, C., et al. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. The Journal of Organic Chemistry, 76(11), 4771-4775. [Link]

-

Isom, E. L., et al. (2019). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 9(7), 6046-6051. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Liwosz, T. W., & Chemler, S. R. (2013). Copper-catalyzed oxidative Heck reactions between alkyltrifluoroborates and vinyl arenes. Organic letters, 15(24), 6238–6241. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 75(21), 7352-7355. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(9), 1381–1384. [Link]

-

Larhed, M., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(9), 2238-2241. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Aminomethylarenes via Cross-Coupling of Potassium Organotrifluoroborates. Organic letters, 8(13), 2767–2770. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Xiao, H., et al. (2020). Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. Angewandte Chemie International Edition, 59(36), 15765-15770. [Link]

-

NROER. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]

- 12. Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Potassium Organotrifluoroborates: A Paradigm Shift in Stability and Reactivity for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Boronic Acids

For decades, organoboron compounds have been indispensable tools in synthetic chemistry, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern carbon-carbon bond formation.[1] The utility of traditional reagents like boronic acids and their esters, however, is often hampered by inherent limitations, including instability towards air and moisture, a propensity for protodeboronation, and challenging purification due to the formation of boroxine anhydrides.[1][2] This guide introduces potassium organotrifluoroborates (R-BF₃K) as a superior class of organoboron reagents that elegantly overcomes these challenges. As crystalline, bench-stable solids, they offer a unique combination of indefinite stability, broad functional group tolerance, and controlled reactivity, making them exceptionally valuable assets in academic research and industrial drug development.[3][4] This document provides a comprehensive exploration of the core advantages of R-BF₃K salts, detailed experimental protocols, and mechanistic insights to empower scientists to leverage these powerful reagents in their synthetic endeavors.

The Foundation of Stability: A Structural Perspective

The exceptional stability of potassium organotrifluoroborates is a direct consequence of their structure. Unlike trivalent boronic acids, which feature a vacant p-orbital on the boron atom that is susceptible to nucleophilic attack by water or oxygen, organotrifluoroborates exist as tetracoordinate 'ate' complexes.[1] In this configuration, the boron atom is saturated, effectively shielding it from degradation pathways that plague its three-coordinate counterparts. The vast majority of these salts can be stored indefinitely at room temperature with no special precautions.[1][3]

This structural difference is the cornerstone of their advantages, allowing for greater reliability and reproducibility in synthesis.

Caption: Structural comparison of boronic acid and potassium organotrifluoroborate.

Synthesis and Handling: Practicality in the Laboratory

A significant advantage of potassium organotrifluoroborates is their straightforward and often high-yielding preparation. The most common and robust method, pioneered by Vedejs, involves the treatment of boronic acids with an aqueous solution of potassium hydrogen difluoride (KHF₂).[1][5] This procedure is highly efficient for converting crude or purified boronic acids, and even their corresponding boroxines, into the desired crystalline trifluoroborate salts, which can be easily purified by recrystallization.[1]

Furthermore, one-pot procedures have been developed that avoid the isolation of potentially unstable organoboron intermediates. These methods typically involve the formation of an organometallic species (e.g., Grignard or organolithium), followed by boronation and subsequent in situ treatment with KHF₂ to directly yield the stable R-BF₃K salt.[1][5] This versatility allows for the creation of a vast library of functionalized reagents.

Key Physicochemical Properties:

-

Appearance: Typically white, crystalline, free-flowing solids.[6]

-

Stability: Indefinitely stable to air and moisture at ambient temperature.[2][4]

-

Handling: No requirement for inert atmosphere techniques for storage or weighing. Standard personal protective equipment (gloves, safety glasses) is sufficient.[7]

-

Solubility: Generally soluble in polar solvents like methanol, acetonitrile, and DMF; less soluble in nonpolar organic solvents.[6]

The Suzuki-Miyaura Cross-Coupling: A Controlled Release Strategy

While remarkably stable, R-BF₃K salts are highly effective nucleophiles in palladium-catalyzed cross-coupling reactions. Their utility stems from a "slow release" mechanism where the trifluoroborate acts as a protected form, or a "pro-drug," of the active boronic acid.[8][9] The reaction is typically performed under basic aqueous conditions, which facilitates a slow, controlled hydrolysis of the R-BF₃K salt to the corresponding boronic acid, RB(OH)₂.[9][10]

This in situ generation of the active coupling partner is a critical advantage. By maintaining a very low steady-state concentration of the reactive boronic acid, common side reactions such as oxidative homocoupling and protodeboronation are significantly minimized.[8][9] This leads to cleaner reactions, higher yields, and simpler purifications compared to using the boronic acids directly.

Caption: "Slow release" principle of R-BF₃K in Suzuki-Miyaura coupling.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of an aryl halide with a potassium organotrifluoroborate. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

Potassium Organotrifluoroborate (1.2 equiv)

-

Aryl or Heteroaryl Halide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine Ligand (e.g., RuPhos, 4 mol%)[11]

-

Base (e.g., Cs₂CO₃, 3.0 equiv)

-

Solvent System (e.g., Toluene/H₂O, 5:1 v/v)[11]

-

Reaction Vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and magnetic stirrer.

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.2 equiv), base (3.0 equiv), palladium catalyst (2 mol%), and ligand (4 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 85-110 °C) and stir vigorously for the required time (typically 2-24 hours).[11][12]

-

Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Advantages and Applications

The benefits of R-BF₃K salts extend across a wide range of synthetic transformations, making them particularly attractive for the complex, multi-step syntheses common in drug discovery.[4]

| Feature | Potassium Organotrifluoroborate (R-BF₃K) | Boronic Acid (RB(OH)₂) | Boronate Ester (R-B(OR)₂) |

| Stability (Air/H₂O) | Excellent; typically indefinite bench-top stability.[4] | Poor to moderate; susceptible to dehydration (boroxine formation) and oxidation.[1] | Moderate to good; can be sensitive to hydrolysis. |

| Handling | Crystalline solid, easy to weigh and handle.[6] | Often difficult to handle; can be amorphous or waxy. | Typically liquids or low-melting solids; requires careful handling. |

| Purification | Simple recrystallization.[6] | Can be challenging; often requires chromatography. | Distillation or chromatography; removal of diol byproduct necessary.[13] |

| Protodeboronation | Significantly less prone due to stability and slow release.[3] | Highly susceptible, especially for electron-rich or heteroaromatic derivatives. | Less susceptible than boronic acids but still a concern. |

| Functional Group Tolerance | Very high; the C-B bond is robust to many reaction conditions.[3][5] | Moderate; sensitive functional groups may not be tolerated. | Good, but can be limited by conditions required for ester formation/cleavage. |

| Atom Economy | Good; KHF₂ is an inexpensive reagent.[13][14] | Good, but potential for boroxine formation complicates stoichiometry. | Poor; the diol protecting group adds significant mass.[13] |

These advantages have led to the successful application of R-BF₃K salts in the synthesis of complex molecules and natural products, where their functional group tolerance and predictable reactivity are paramount.[6] They are effective coupling partners with a wide array of electrophiles, including traditionally challenging aryl and heteroaryl chlorides.[12][14][15]

The Catalytic Cycle and Workflow in Detail

Understanding the complete process is key to successful implementation. The workflow begins with careful setup and proceeds through the catalytic cycle to final product isolation.

Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Trifluoro(neopentyl)borate for Drug Development Professionals

This guide provides a comprehensive technical overview of potassium trifluoro(neopentyl)borate, a versatile and increasingly important reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's structure, properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for carbon-carbon bond formation in academic and industrial laboratories.[1] While boronic acids have traditionally been the workhorses of these transformations, their inherent instability, propensity for dehydration to form cyclic boroxines, and sensitivity to certain reaction conditions can pose significant challenges.[2] In the mid-1990s, the Vedejs group reported a highly efficient method for the synthesis of potassium organotrifluoroborates, which have since emerged as superior alternatives to boronic acids in many applications.[3][4]

These tetracoordinate boron species exhibit remarkable stability to air and moisture, allowing for indefinite storage and simplified handling.[5][6][7] This enhanced stability is attributed to the strong boron-fluorine bonds and the filled octet of the boron atom.[1] this compound is a prime example of a primary alkyltrifluoroborate that has proven to be a valuable building block in the synthesis of complex molecules.[1][8]

Chemical Structure and Physicochemical Properties

This compound is an organometallic salt with the chemical formula C5H11BF3K.[9] The structure consists of a potassium cation (K+) and a trifluoro(neopentyl)borate anion ([C5H11BF3]-). In the anion, the boron atom is tetrahedrally coordinated to three fluorine atoms and the neopentyl group's methylene carbon.

dot graph { layout=neato; node [shape=plaintext]; rankdir=LR; B [label="B⁻"]; C1 [label="CH₂"]; C2 [label="C"]; C3 [label="CH₃"]; C4 [label="CH₃"]; C5 [label="CH₃"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; K [label="K⁺"];

B -- C1; C1 -- C2; C2 -- C3; C2 -- C4; C2 -- C5; B -- F1; B -- F2; B -- F3;

// Positioning K+ K [pos="3,0!"]; } dot

Caption: 2D representation of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1150655-02-9 | [9][10] |

| Molecular Formula | C5H11BF3K | [9][11] |

| Molecular Weight | 178.05 g/mol | [9][11] |

| Appearance | Colorless crystalline solid | [12] |

| Melting Point | 210-220 °C | [12] |

| Solubility | Soluble in some organic solvents (e.g., ether, tetrahydrofuran) | [12] |

| Storage Temperature | Ambient | [10] |

Note: The purity of commercially available this compound is typically around 95-97%.[9][10]

Synthesis and Characterization

General Synthetic Approach

Potassium alkyltrifluoroborates are readily prepared from various organoboron precursors. A common and efficient method involves the reaction of a corresponding organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by treatment with an aqueous solution of potassium hydrogen fluoride (KHF2).[13][14] This "one-pot" procedure avoids the isolation of often unstable boronic acid intermediates.[3]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Neopentyl chloride (or bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Potassium hydrogen fluoride (KHF2)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of neopentyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Boration: The Grignard solution is cooled in an ice bath, and a solution of trimethyl borate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Fluorination: The reaction is quenched by the slow addition of a saturated aqueous solution of KHF2. The mixture is stirred vigorously for 1-2 hours.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of potassium organotrifluoroborates.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the neopentyl group. The methylene protons adjacent to the boron atom will appear as a singlet, and the nine equivalent methyl protons will also appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the neopentyl carbons. The carbon atom bonded to boron may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[15][16]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, typically showing a single resonance for the three equivalent fluorine atoms. Coupling to the boron isotopes (¹⁰B and ¹¹B) may be observed.[15][17]

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom.[15][16]

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, particularly for the introduction of a neopentyl group onto aryl or heteroaryl scaffolds.[1][8] This is a significant advantage as the neopentyl moiety can be a valuable pharmacophore in drug design.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18] A critical prerequisite for the participation of organotrifluoroborates in this cycle is their slow hydrolysis to the corresponding boronic acid under the basic reaction conditions.[5] The boronic acid is the active species in the transmetalation step.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling with an organotrifluoroborate.

Experimental Protocol: Cross-Coupling of this compound with an Aryl Halide